molecular formula C13H18ClFN2O2 B2854451 Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl CAS No. 2007909-86-4

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl

Cat. No.: B2854451
CAS No.: 2007909-86-4
M. Wt: 288.75
InChI Key: RZLXUSRNOIRNLG-ZVWHLABXSA-N
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Description

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the 5-fluoropiperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives, followed by fluorination.

    Carbamate Formation: The 5-fluoropiperidine intermediate is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Industrial Chemistry: It serves as an intermediate in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((3,5-ciS)-5-chloropiperidin-3-yl)carbamate HCl
  • Benzyl ((3,5-ciS)-5-bromopiperidin-3-yl)carbamate HCl
  • Benzyl ((3,5-ciS)-5-methylpiperidin-3-yl)carbamate HCl

Uniqueness

Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

benzyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXUSRNOIRNLG-ZVWHLABXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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